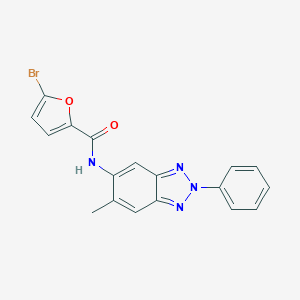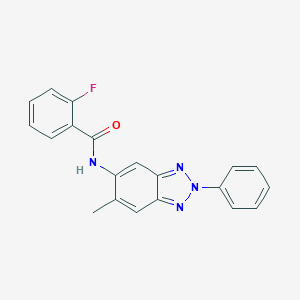
3,4,5-TRIETHOXY-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-TRIETHOXY-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. This compound is characterized by the presence of three ethoxy groups attached to a benzamide core, along with a phenyl-substituted benzotriazole moiety. Benzotriazole derivatives are known for their diverse applications, particularly in the fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-TRIETHOXY-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized by reacting o-phenylenediamine with nitrous acid, resulting in the formation of benzotriazole.
Substitution Reaction: The benzotriazole is then subjected to a substitution reaction with a phenyl group, often using phenylboronic acid in the presence of a palladium catalyst.
Formation of Benzamide: The substituted benzotriazole is then reacted with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-TRIETHOXY-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzotriazoles.
Wissenschaftliche Forschungsanwendungen
3,4,5-TRIETHOXY-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized as a UV stabilizer in polymers and coatings to protect materials from UV degradation.
Wirkmechanismus
The mechanism of action of 3,4,5-TRIETHOXY-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The benzotriazole moiety is known for its ability to absorb UV light, which contributes to its protective effects in materials science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-ethylhexyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-yl)phenyl]propanoate
- 3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide
- 3,4,5-Triethoxy-N-[2-(3-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide
Uniqueness
3,4,5-TRIETHOXY-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE is unique due to the presence of three ethoxy groups, which can influence its solubility and reactivity. The phenyl-substituted benzotriazole moiety also imparts specific electronic and steric properties, making it distinct from other benzotriazole derivatives.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C25H26N4O4 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
3,4,5-triethoxy-N-(2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C25H26N4O4/c1-4-31-22-14-17(15-23(32-5-2)24(22)33-6-3)25(30)26-18-12-13-20-21(16-18)28-29(27-20)19-10-8-7-9-11-19/h7-16H,4-6H2,1-3H3,(H,26,30) |
InChI-Schlüssel |
VCEDQFWSZSAWBQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4 |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251782.png)
![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251783.png)


![N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B251788.png)


![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B251794.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B251795.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide](/img/structure/B251796.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-tert-butylbenzamide](/img/structure/B251797.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B251798.png)


